3-(anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(anilinomethyl)-6,7-dimethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-12-8-13(11-19-14-6-4-3-5-7-14)18(21)20-15(12)10-17(16)23-2/h3-10,19H,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVATYBKUIDQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CNC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Friedländer Quinoline Synthesis
- Starting Materials: 2-Aminobenzaldehyde derivatives and suitable ketones or aldehydes bearing methoxy groups at positions 6 and 7.
- Reaction Conditions: Heating in acidic or basic media, often with acid catalysts like polyphosphoric acid or acetic acid, at elevated temperatures (around 150°C).
- Outcome: Formation of the quinoline ring with dimethoxy substitutions at positions 6 and 7.
Method B: Cyclization of 2-Aminoaryl Ketones
- Procedure: Condensation of 2-aminoaryl ketones with formyl compounds under reflux, followed by cyclization and aromatization.
- Reagents: Acetic acid, polyphosphoric acid, or other dehydrating agents.
- Purification: Recrystallization or chromatography to isolate pure 6,7-dimethoxyquinoline.
Introduction of the 4-Anilino Group
The next step involves attaching the aniline moiety at the 4-position of the quinoline:
Method: Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination
- Reagents: 4-Chloro-6,7-dimethoxyquinoline as the electrophilic substrate.
- Nucleophile: Aniline derivatives, possibly substituted with various groups.
- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands.
- Conditions: Reflux in suitable solvents like isopropanol or ethanol, often with bases such as potassium tert-butoxide or sodium tert-butoxide.
- Outcome: Formation of 4-anilino-6,7-dimethoxyquinoline derivatives.
This approach is supported by the synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives, where similar conditions were employed for aromatic amination reactions.
Formation of the Methylmorpholine or Anilinomethyl Side Chain
The critical step to obtain 3-(anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one involves introducing the anilinomethyl group at the 3-position:
Method: Mannich-Type Reaction
- Reagents: Formaldehyde or paraformaldehyde, aniline derivatives, and the quinoline core.
- Procedure: The quinoline derivative undergoes Mannich reaction conditions, where formaldehyde reacts with aniline to form a methylamine intermediate, which then condenses at the 3-position.
- Reaction Conditions: Mild acid or base catalysis, often in aqueous or alcoholic solvents, at room temperature or slightly elevated temperatures.
- Outcome: Formation of the 3-(anilinomethyl) substituent.
Alternative: Cross-Coupling Strategies
- Method: Using halogenated quinoline intermediates (e.g., 3-chloro or 3-bromo derivatives), a nucleophilic substitution or palladium-catalyzed coupling can introduce the anilinomethyl group.
- Reagents: Aniline or substituted aniline derivatives, coupling catalysts like Pd(PPh₃)₄, and bases such as cesium carbonate.
- Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF).
Oxidation to the Corresponding Ketone
If the synthesis involves initially forming an aminoalkyl intermediate, oxidation steps may be necessary to generate the ketone structure characteristic of quinolin-2(1H)-one :
- Reagents: Oxidants such as potassium permanganate or PCC (Pyridinium chlorochromate).
- Conditions: Controlled temperature to prevent over-oxidation.
- Outcome: Conversion of aminoalkyl intermediates into the quinolinone core.
Purification and Characterization
The final compound is purified through recrystallization, chromatography, or solvent extraction, often using solvents like ethyl acetate, dichloromethane, or n-heptane, depending on the specific impurities and intermediates.
Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1. Quinoline core synthesis | Friedländer or Skraup synthesis | 2-Aminobenzaldehyde + methoxy ketones | Acidic reflux | Classical quinoline formation |
| 2. Introduction of 4-anilino group | Buchwald-Hartwig amination | 4-Chloroquinoline + aniline | Pd catalyst, reflux | Aromatic amination |
| 3. Formation of 3-(anilinomethyl) | Mannich reaction or cross-coupling | Formaldehyde + aniline | Mild acid/base, room temperature | Side chain installation |
| 4. Oxidation to quinolin-2-one | Oxidants like KMnO₄ | Controlled temperature | To form the ketone | Final core formation |
| 5. Purification | Recrystallization or chromatography | Suitable solvents | Ambient or mild heating | Purity optimization |
Research Findings and Optimization
Recent patents and research articles highlight process improvements such as:
- Use of palladium-catalyzed coupling to enhance yield and selectivity.
- Implementation of solvent systems like isopropanol or ethanol for greener synthesis.
- Application of purification techniques like anti-solvent precipitation to obtain crystalline forms with high purity.
For example, patents describe the use of pivaloyl chloride or thionyl chloride for chlorination steps, with temperature control ranging from -50°C to 0°C to optimize selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
3-(Anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: It is explored for its potential use in organic electronics and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 3-(anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Molecular weight estimated based on C₁₈H₁₇N₂O₃.
Key Observations :
- Fluorine substituents (e.g., ) increase metabolic stability and electronegativity, influencing receptor interactions.
- Pyrimidine hybrids (e.g., ) exhibit kinase inhibition, likely due to π-π stacking with ATP-binding domains.
Spectroscopic Profiles
- ¹H NMR: Adamantyl derivatives () show complex aliphatic signals (δ 1.47–1.94 ppm). Fluorinated analogs () exhibit splitting patterns (e.g., δ 7.36–7.26 ppm for fluorobenzyl). The anilinomethyl group in the target compound would display aromatic protons (δ 6.5–7.5 ppm) and a broad NH signal .
- IR Spectroscopy: Strong C=O stretches (~1645–1662 cm⁻¹) confirm the quinolin-2-one core .
Biological Activity
3-(Anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews recent findings on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with an anilino substituent, which is known to enhance biological activity through various mechanisms. Its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Mechanism of Action : The mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells such as MCF-7 and PC-3. For instance, one study reported an IC50 value of 20 nM against MCF-7 cells, indicating potent cytotoxicity .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Tubulin polymerization inhibition |
| PC-3 | 14 | ROS generation leading to apoptosis |
Antiviral Activity
The compound has also shown potential antiviral properties. Research indicates that derivatives containing the quinoline nucleus can inhibit viral replication, particularly against influenza viruses. The activity is enhanced by modifications that increase lipophilicity and electron-withdrawing properties on the anilide ring .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the quinoline ring can significantly affect potency and selectivity.
- Key Findings :
- Substituents on the anilino group influence binding affinity to biological targets.
- The presence of methoxy groups at the 6 and 7 positions enhances solubility and bioavailability.
Case Study 1: Anticancer Efficacy
A study involving a series of quinoline derivatives demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity against breast cancer cell lines. The study highlighted that modifications leading to increased interaction with Hsp90 client proteins resulted in enhanced anticancer activity .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of quinoline derivatives against H5N1 influenza virus showed that certain modifications led to over 90% inhibition of viral replication with low cytotoxicity towards host cells . This indicates a favorable therapeutic index for further development.
Q & A
Q. What are the standard synthetic routes for 3-(anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one, and what critical parameters influence reaction yields?
The compound is typically synthesized via reductive amination. A common method involves reacting a quinolinone precursor (e.g., 6,7-dimethoxyquinolin-2(1H)-one) with an aniline derivative in a 1:1 molar ratio in a MeOH/AcOH (1% acetic acid) solvent system. Sodium cyanoborohydride (NaCNBH₃) is used as a reducing agent at 70°C for 12 hours. Key parameters include:
- pH control : Acetic acid ensures protonation of the imine intermediate, facilitating reduction.
- Purification : Flash chromatography on silica gel (e.g., 33% DCM in CH₃CN) yields the pure product .
- Yield optimization : Excess reducing agent (2 eq.) and controlled heating prevent side reactions like over-reduction or decomposition .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming substitution patterns and hydrogen bonding. For example, the anilinomethyl proton appears as a broad singlet near δ 12.7 ppm, while methoxy groups resonate at δ 3.8–3.9 ppm .
- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 537 [M+Na]⁺) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming dihedral angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve yield and purity?
- Catalyst screening : Transition-metal catalysts (e.g., InCl₃) in microwave-assisted reactions reduce reaction time (e.g., 5 minutes vs. 12 hours) and improve yields (63% vs. 50%) .
- Solvent systems : Polar aprotic solvents (DMF or acetonitrile) enhance solubility of intermediates .
- Workflow integration : Automated flash chromatography systems reduce purification time and improve reproducibility .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?
- Methodology : Synthesize analogs via nucleophilic substitution (e.g., replacing methoxy with hydroxy groups) or introducing halogen substituents. Test in enzyme inhibition assays (IC₅₀) and cell-based models .
Q. How can computational modeling predict biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., tryparedoxin peroxidase). The quinolinone core shows π-π stacking with active-site residues, while the anilinomethyl group participates in hydrogen bonding .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize high-affinity derivatives for synthesis .
Q. What methodologies resolve contradictions between in vitro and in vivo activity data?
- Orthogonal assays : Compare enzyme inhibition (in vitro) with pharmacokinetic profiles (e.g., plasma half-life, bioavailability) in rodent models .
- Metabolite identification : LC-MS/MS detects active metabolites that may explain enhanced in vivo efficacy .
Q. How is the binding mode confirmed without crystallographic data?
- NMR titration : Monitor chemical shift perturbations (CSPs) in the presence of the target protein .
- Alanine scanning mutagenesis : Identify critical residues (e.g., His¹⁵⁰ in tryparedoxin peroxidase) that disrupt binding .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
